(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: The triazole ring can be functionalized to introduce a pyrrolidine moiety through nucleophilic substitution or other coupling reactions.
Incorporation of the Cyclobutyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine and cyclobutyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopentyl)methanone
Uniqueness
The unique combination of the triazole, pyrrolidine, and cyclobutyl groups in (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone imparts distinct chemical and physical properties, making it particularly valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
cyclobutyl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-2-1-3-9)14-6-4-10(8-14)15-7-5-12-13-15/h5,7,9-10H,1-4,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNRKFLJAPSJTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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